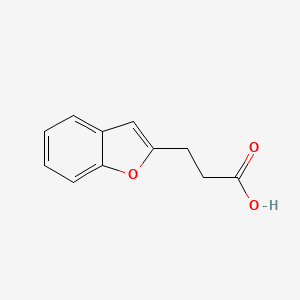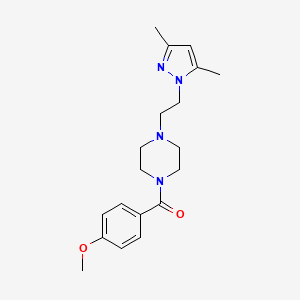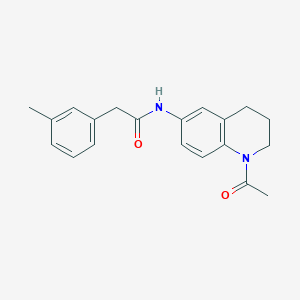
5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic ring that consists of three carbon atoms and two heteroatoms (one nitrogen atom and one oxygen atom) in consecutive positions .Chemical Reactions Analysis
The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid can be used to synthesize a series of isoxazole–Carboxamide derivatives .Applications De Recherche Scientifique
Quinazoline Antifolate Thymidylate Synthase Inhibitors
Research has explored quinazoline antifolate compounds as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These compounds have been tested for their antitumor properties, suggesting a potential application of related compounds in cancer treatment. For instance, modifications to the quinazoline structure have resulted in compounds with enhanced potency in culture, suggesting that structural derivatives could be of interest for developing new antitumor agents (Marsham et al., 1989).
Potent 5-HT1B/1D Antagonists
A series of compounds, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, have been synthesized and evaluated as potent and selective 5-HT1B/1D antagonists. These findings underscore the potential therapeutic applications of similar compounds in neurological and psychiatric disorders (Liao et al., 2000).
Protein Kinase Inhibitors in Tumor Progression
Isoquinoline sulfonamide derivatives have been studied for their effects on tumor progression, specifically their ability to inhibit protein kinases involved in cancer cell metastasis. This research highlights the therapeutic potential of isoquinoline derivatives in managing cancer progression and metastasis (Blaya et al., 1998).
Water-soluble Quinazolin-4-one Antitumor Agents
Research on quinazolin-4-one derivatives has aimed at increasing aqueous solubility for in vivo evaluation, leading to compounds with significant cytotoxic activities. This approach to modifying drug-like properties could be relevant for enhancing the pharmacological profile of related chemical entities (Bavetsias et al., 2002).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
The synthesis of benzimidazo[2,1-a]isoquinolines with carboxamide side chains has been explored, revealing structure-activity relationships and cytotoxic activities against cancer cell lines. This research provides insights into the design of new anticancer agents based on isoquinoline scaffolds (Deady et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-8-25(22,23)20-7-6-13-4-5-15(10-14(13)11-20)18-17(21)16-9-12(2)24-19-16/h4-5,9-10H,3,6-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUAWJNYSLBWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)
![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)
![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)


![10-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2449528.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2449529.png)





![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)
![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)